4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one
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Overview
Description
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and nitrophenoxy groups. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile, followed by hydrolysis using hydrobromic acid in acetic acid as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for this compound involves the inhibition of specific enzymes or pathways. For example, similar compounds like acifluorfen inhibit the enzyme protoporphyrinogen oxidase, leading to an accumulation of protoporphyrin IX, which is a potent photosensitizer . This mechanism can result in various biological effects, including the disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include:
Acifluorfen: Shares structural similarities and has similar herbicidal properties.
Fluoroglycofen: Another compound with a trifluoromethyl group, used as an herbicide.
Trifluoromethylpyridine: Contains the trifluoromethyl group and is used in various chemical applications. The uniqueness of 4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50594-53-1 |
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Molecular Formula |
C17H13ClF3NO5 |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
4-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]butan-2-one |
InChI |
InChI=1S/C17H13ClF3NO5/c1-10(23)6-7-26-16-9-12(3-4-14(16)22(24)25)27-15-5-2-11(8-13(15)18)17(19,20)21/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
SANBKWFQYMLTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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